molecular formula C10H15FSi B7995727 (5-FLUORO-2-METHYLPHENYL)TRIMETHYLSILANE

(5-FLUORO-2-METHYLPHENYL)TRIMETHYLSILANE

Cat. No.: B7995727
M. Wt: 182.31 g/mol
InChI Key: JINOXSYQKJYMQG-UHFFFAOYSA-N
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Description

(5-FLUORO-2-METHYLPHENYL)TRIMETHYLSILANE is an organosilicon compound characterized by the presence of a trimethylsilyl group, a fluorine atom, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-FLUORO-2-METHYLPHENYL)TRIMETHYLSILANE typically involves the introduction of the trimethylsilyl group to a fluorinated methylbenzene precursor. One common method is the reaction of 3-fluoro-6-methylbenzene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: (5-FLUORO-2-METHYLPHENYL)TRIMETHYLSILANE undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The fluorine atom can be reduced under specific conditions to form hydrogenated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halides and nucleophiles (e.g., Grignard reagents) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce alcohols or carboxylic acids.
  • Reduction reactions result in hydrogenated benzene derivatives.

Scientific Research Applications

(5-FLUORO-2-METHYLPHENYL)TRIMETHYLSILANE has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5-FLUORO-2-METHYLPHENYL)TRIMETHYLSILANE involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical reactions. The fluorine atom can influence the compound’s reactivity and stability, while the methyl group can affect its overall chemical behavior.

Comparison with Similar Compounds

    1-(Trimethylsilyl)-3-fluorobenzene: Lacks the methyl group, resulting in different reactivity and applications.

    1-(Trimethylsilyl)-4-methylbenzene:

    1-(Trimethylsilyl)-2-fluoro-4-methylbenzene: Has a different substitution pattern, leading to variations in reactivity and applications.

Uniqueness: (5-FLUORO-2-METHYLPHENYL)TRIMETHYLSILANE is unique due to the specific combination of the trimethylsilyl, fluorine, and methyl groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(5-fluoro-2-methylphenyl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FSi/c1-8-5-6-9(11)7-10(8)12(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINOXSYQKJYMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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